(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol
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Description
(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol, also known as BINOL, is an organic compound that has been extensively studied for its diverse applications in various fields of science. BINOL is a chiral molecule that contains two naphthyl rings and two hydroxyl groups, which make it a versatile compound for use in asymmetric synthesis, catalysis, and molecular recognition.
Scientific Research Applications
Catalytic and Kinetic Resolutions
(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol plays a significant role in the field of catalytic and kinetic resolutions. It serves as a chiral catalyst or a ligand in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds. The compound's unique structural characteristics contribute to its high enantioselectivity in various chemical reactions, making it a valuable asset in the synthesis of chiral drugs and other bioactive molecules (Pellissier, 2011).
Liquid Crystal Research
The compound is also significant in the study of liquid crystals. Its structural framework is used to investigate the formation of various nematic phases in liquid crystal dimers. This research provides insights into the properties and behaviors of liquid crystal materials, which are crucial for the development of advanced display technologies and other applications in the field of material science (Henderson & Imrie, 2011).
Environmental and Health Monitoring
While the compound itself is not directly involved, its structural analogs and derivatives are monitored in environmental and health studies. Research on similar compounds helps in understanding the accumulation and impact of persistent organic pollutants in the environment and their potential effects on human health (Czaja et al., 1999).
properties
IUPAC Name |
3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O5/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44/h1-22,43-46H,23-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFMCDREAEXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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